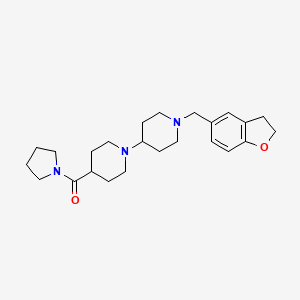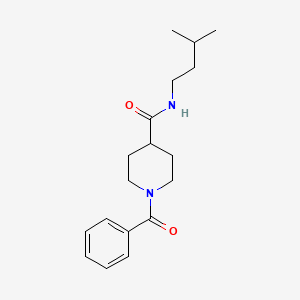![molecular formula C21H21NO2S2 B4688198 5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688198.png)
5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as BZB, is a synthetic compound that has shown potential in various scientific research applications. BZB belongs to the class of thiazolidinones and has a molecular formula of C24H23NO2S2.
Mecanismo De Acción
BZB exerts its effects through a variety of mechanisms. One of the primary mechanisms is the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and inhibition of these enzymes can lead to changes in gene expression patterns. BZB has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
BZB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, BZB has been shown to have antioxidant properties. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BZB in lab experiments is its relatively low toxicity. Studies have shown that BZB has a low toxicity profile, making it a potentially safer alternative to other anti-cancer agents. However, one limitation of using BZB in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BZB. One area of research could be the development of more effective synthesis methods to increase the yield of BZB. Another area of research could be the investigation of BZB's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research could be conducted to better understand the mechanisms of action of BZB and to identify potential drug targets.
Aplicaciones Científicas De Investigación
BZB has shown potential in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that BZB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BZB has also been studied for its potential as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models.
Propiedades
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-15(2)13-22-20(23)19(26-21(22)25)12-16-8-10-18(11-9-16)24-14-17-6-4-3-5-7-17/h3-12,15H,13-14H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNNQLZDHEQNI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4688127.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4688130.png)


![4-(4-allyl-5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4688155.png)
![{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4688160.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4688161.png)
![ethyl 5-(aminocarbonyl)-2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4688171.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4688176.png)
![3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4688178.png)
![N-(2,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4688184.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(1-naphthylmethyl)-1,3-propanediamine](/img/structure/B4688192.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4688201.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4688210.png)